Semustine

描述

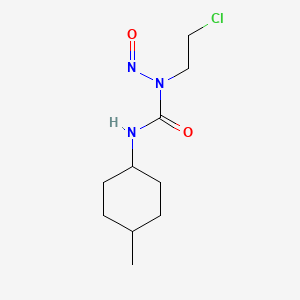

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVBPDQNARYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)N(CCCl)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 |

Source

|

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031603, DTXSID301170045 |

Source

|

| Record name | Semustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) |

Source

|

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) |

Source

|

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEMUSTINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95441%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Crystals | |

CAS No. |

13909-09-6, 33073-59-5, 33185-87-4 |

Source

|

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Semustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13909-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Methyl CCNU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Methyl CCNU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | semustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | semustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Semustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMUSTINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2281H4FBL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEMUSTINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU4CMI14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Semustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 °F (NTP, 1992), 64 °C (decomposes) |

Source

|

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Semustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Semustine in DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semustine (methyl-CCNU), a member of the chloroethylnitrosourea (CENU) class of chemotherapeutic agents, exerts its cytotoxic effects primarily through the alkylation of DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a focus on its bioactivation, DNA adduct formation, and the subsequent cellular consequences. Detailed experimental protocols for key analytical techniques used to study these processes are provided, along with a compilation of relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Introduction

This compound, or 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, is a lipophilic nitrosourea compound that has been utilized in chemotherapy for various malignancies, including brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Its antineoplastic activity stems from its function as a bifunctional alkylating agent, which covalently modifies cellular macromolecules, with DNA being the primary target.[3] Understanding the intricate mechanism of this compound-induced DNA alkylation is crucial for optimizing its therapeutic use and for the development of novel, more effective anticancer drugs.

Bioactivation of this compound

Upon administration, this compound is not directly reactive. It undergoes spontaneous, non-enzymatic decomposition under physiological conditions to generate reactive intermediates. This bioactivation process is critical for its cytotoxic activity. The primary reactive species formed are a 2-chloroethyl diazonium hydroxide and an isocyanate. The 2-chloroethyl diazonium hydroxide further decomposes to yield a highly reactive chloroethyl carbonium ion, which is the principal DNA alkylating species.[2] The isocyanate moiety can carbamoylate proteins, which may contribute to the overall cytotoxicity of the drug.

Bioactivation pathway of this compound.

Mechanism of DNA Alkylation

The highly electrophilic chloroethyl carbonium ion generated from this compound readily attacks nucleophilic sites on DNA bases. The primary targets for alkylation are the N7 and O6 positions of guanine, as well as the O6 position of adenine.[1]

The initial alkylation at the O6 position of guanine forms an O6-chloroethylguanine adduct. This initial lesion can then undergo an intramolecular rearrangement, where the chloroethyl group reacts with the N1 position of the same guanine base, forming a stable 1,O6-ethanoguanine adduct. More critically, the O6-chloroethylguanine can react with the N3 position of a cytosine on the complementary DNA strand, leading to the formation of a G-C interstrand cross-link. These interstrand cross-links are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of this compound-induced DNA alkylation and cross-linking.

Quantitative Data

The interaction of this compound with DNA and its cytotoxic effects can be quantified using various experimental techniques.

DNA Binding Affinity

The binding affinity of this compound to DNA can be determined using spectroscopic methods. The binding constant (Ka) provides a measure of the strength of the interaction.

| Compound | Binding Constant (Ka) (M-1) | Method | Reference |

| This compound | 1.53 x 103 | Absorption Spectroscopy | |

| Lomustine | 8.12 x 103 | Absorption Spectroscopy |

Cytotoxicity (IC50 Values)

| Cell Line | Drug | IC50 (µM) | Assay | Reference |

| ATL cell lines | Bendamustine | 44.9 ± 25.0 | MTT | |

| MCL cell lines | Bendamustine | 21.1 ± 16.2 | MTT | |

| DLBCL/BL cell lines | Bendamustine | 47.5 ± 26.8 | MTT | |

| MM cell lines | Bendamustine | 44.8 ± 22.5 | MTT | |

| HeLa | Compound 13k | 1.2 ± 0.09 | MTT | |

| HTB-26 (Breast) | Compound 1 | 10 - 50 | Crystal Violet | |

| PC-3 (Pancreatic) | Compound 1 | 10 - 50 | Crystal Violet | |

| HepG2 (Liver) | Compound 1 | 10 - 50 | Crystal Violet |

Experimental Protocols

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for DNA Binding Analysis

This technique is used to determine the binding sites of this compound on DNA by observing changes in the vibrational modes of the DNA functional groups upon drug interaction.

Methodology:

-

Sample Preparation: Prepare a solution of calf thymus DNA (e.g., 2 mg/mL in a suitable buffer, pH 7.4). Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

-

Interaction: Mix the DNA solution with the this compound solution at various molar ratios. Incubate the mixtures for a defined period (e.g., 24 hours) at 37°C to allow for the alkylation reaction to proceed.

-

ATR-FTIR Measurement:

-

Place a small aliquot of the DNA-semustine mixture onto the ATR crystal.

-

Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-600 cm-1).

-

Acquire spectra for free DNA and free this compound as controls.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer and solvent to obtain the net spectrum of the DNA-semustine complex.

-

Analyze the shifts and changes in the intensity of the characteristic DNA bands (e.g., phosphate backbone vibrations, base vibrations) to identify the sites of interaction.

-

Workflow for ATR-FTIR analysis of this compound-DNA interaction.

Circular Dichroism (CD) Spectroscopy for DNA Conformational Analysis

CD spectroscopy is employed to investigate changes in the secondary structure of DNA upon binding of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of DNA (e.g., 100 µM in phosphate buffer, pH 7.4) and this compound.

-

Titration: Titrate the DNA solution with increasing concentrations of this compound.

-

CD Measurement:

-

Record the CD spectra of the DNA-semustine mixtures in the far-UV region (e.g., 200-320 nm) using a quartz cuvette with a 1 cm path length.

-

Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.

-

-

Data Analysis:

-

Analyze the changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and a negative band around 245 nm) to determine if this compound induces conformational changes.

-

UV-Visible Absorption Spectroscopy for Binding Constant Determination

This method is used to quantify the binding affinity of this compound to DNA by monitoring changes in the absorption spectrum of the drug upon interaction with DNA.

Methodology:

-

Sample Preparation: Prepare a stock solution of DNA and a stock solution of this compound.

-

Titration: Keep the concentration of this compound constant while titrating with increasing concentrations of DNA.

-

UV-Vis Measurement:

-

Record the UV-Vis absorption spectra of the mixtures over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Analyze the changes in the absorbance of the this compound peak.

-

Use the following equation to calculate the binding constant (Ka): 1 / (A - A0) = 1 / (A∞ - A0) + 1 / (Ka * (A∞ - A0) * [DNA]) where A0 is the absorbance of free this compound, A is the absorbance at a given DNA concentration, and A∞ is the absorbance at saturation.

-

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

-

Modified Comet Assay for Detecting DNA Interstrand Cross-links

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modified version is used to specifically detect interstrand cross-links.

Methodology:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays or treat with a known DNA-damaging agent (e.g., H2O2) to introduce a consistent level of single-strand breaks.

-

Cell Lysis and Electrophoresis: Embed the cells in agarose on a microscope slide, lyse the cells, and subject the slides to alkaline electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis:

-

Quantify the amount of DNA in the "comet tail" relative to the "head."

-

A decrease in tail moment or tail DNA percentage in this compound-treated and irradiated cells compared to cells only irradiated indicates the presence of interstrand cross-links, which retard the migration of DNA fragments.

-

Workflow for the modified comet assay to detect interstrand cross-links.

Conclusion

This compound's mechanism of action as a DNA alkylating agent is a complex process involving metabolic activation to highly reactive electrophiles that form covalent adducts with DNA. The formation of interstrand cross-links is a particularly lethal form of DNA damage that underpins its cytotoxic efficacy. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate details of this compound's activity and to explore the development of next-generation alkylating agents with improved therapeutic indices. A thorough understanding of these molecular mechanisms is paramount for advancing cancer chemotherapy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Semustine (MeCCNU)

Introduction

This compound, also known as MeCCNU or methyl-CCNU, is a highly lipophilic, second-generation nitrosourea compound.[1] It has been historically investigated as a chemotherapeutic agent for various malignancies, including brain tumors, gastrointestinal cancers, and malignant melanoma.[2][3] Its ability to cross the blood-brain barrier makes it particularly noteworthy for the treatment of central nervous system neoplasms.[1][4] this compound functions as a bifunctional alkylating agent, exerting its cytotoxic effects primarily through the induction of DNA damage. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identification

This compound, with the IUPAC name 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, is an organochlorine compound and a derivative of N-nitrosourea. Structurally, it is the 4-methyl derivative of lomustine (CCNU). The molecule consists of a urea backbone substituted with a 2-chloroethyl group and a nitroso group on one nitrogen, and a 4-methylcyclohexyl group on the other. This structure is fundamental to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |

| CAS Number | 13909-09-6 | |

| Molecular Formula | C₁₀H₁₈ClN₃O₂ | |

| SMILES | CC1CCC(CC1)NC(=O)N(CCCl)N=O | |

| InChIKey | FVLVBPDQNARYJU-UHFFFAOYSA-N | |

| Synonyms | MeCCNU, Methyl-CCNU, NSC 95441 |

Physicochemical Properties

This compound is a light-yellow powder. Its high lipid solubility is a key characteristic, enabling its passage across the blood-brain barrier. The stability of this compound is a critical consideration for its handling and administration; it is stable under normal conditions but should be protected from moisture. Solutions of this compound are unstable, with a refrigerated solution in 10% ethanol showing 2% decomposition in 6 hours, and a room temperature solution exhibiting 25% decomposition in the same timeframe.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Molecular Weight | 247.72 g/mol | |

| Melting Point | 64 °C (decomposes) | |

| Physical Description | Light yellow powder | |

| Water Solubility | 0.09 mg/mL | |

| Solubility in Ethanol | 100.00 mg/mL (Absolute) | |

| Solubility in DMSO | 250.00 mg/mL | |

| Solubility in Chloroform | 667.00 mg/mL | |

| UV max (Methanol) | 229 ± 2nm |

Mechanism of Action and Signaling Pathway

This compound is a cell-cycle non-specific alkylating agent. Its cytotoxic activity is not inherent but results from its non-enzymatic decomposition and metabolic activation in vivo.

Upon administration, this compound breaks down to form two primary reactive species: a 2-chloroethyl carbonium ion and an isocyanate species.

-

DNA Alkylation: The highly electrophilic 2-chloroethyl carbonium ion attacks nucleophilic sites on DNA bases. This leads to the alkylation of guanine at the O⁶ position, as well as other sites on adenine and cytosine. This initial alkylation can then react further, leading to the formation of covalent interstrand cross-links (ICLs) between DNA strands, particularly between guanine and cytosine bases. These ICLs prevent the separation of the DNA double helix, thereby inhibiting essential cellular processes like DNA replication and transcription.

-

Protein Carbamoylation: The isocyanate moiety reacts with lysine residues on proteins, a process known as carbamoylation. This can inactivate critical enzymes, including those involved in DNA repair, which potentiates the cytotoxic effect of the DNA alkylation.

The culmination of extensive DNA damage and inhibition of repair mechanisms overwhelms the cell's capacity to recover, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Experimental Protocols

Detailed experimental protocols for this compound are often specific to the laboratory and application. However, general methodologies for synthesis and analysis have been described in the literature.

Synthesis of this compound

The synthesis of this compound can be approached via a multi-step process starting from more basic reactants. A common pathway involves the nitrosation of a urea precursor.

-

Precursor Formation: The synthesis begins by reacting phosgene with aziridine to form di(aziridin-1-yl)methanone. This intermediate reacts with HCl, opening the aziridine rings to yield 1,3-bis(2-chloroethyl)-urea.

-

First Nitrosation: This urea compound is then nitrosated using sodium nitrite in formic acid to produce carmustine (BCNU).

-

Decomposition and Substitution: BCNU is subsequently decomposed in the presence of two equivalents of 4-methylcyclohexylamine. This step replaces one of the chloroethylurea groups with a 4-methylcyclohexyl group.

-

Final Nitrosation: The resulting compound, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-urea, undergoes a final nitrosation step under the same conditions (sodium nitrite in formic acid) to yield this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the analysis and quantification of this compound.

Methodology:

-

Column: A common choice is a reverse-phase column, such as a µBondpak C18 (300 x 3.9 mm i.d.).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and 1% aqueous acetic acid (e.g., 70/30, v/v) is used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 254 nm is standard for quantifying this compound.

-

Sample Preparation: A precisely weighed amount of the test sample (e.g., 20 mg) is dissolved in an internal standard solution (e.g., Fluoranthene at 0.08 mg/mL in acetonitrile) in a 10 mL flask. These solutions are then diluted to a working concentration of approximately 0.25 mg/mL for injection.

Structural Relationships

This compound belongs to the nitrosourea class of chemotherapeutic agents and is structurally related to other important drugs in this family, most notably Lomustine (CCNU). Understanding these relationships is crucial for structure-activity relationship (SAR) studies.

-

Lomustine (CCNU): this compound is the 4-methyl derivative of Lomustine. The only structural difference is the presence of a methyl group on the 4-position of the cyclohexyl ring in this compound. This seemingly minor modification can influence the drug's lipophilicity, metabolic profile, and therapeutic index.

-

Carmustine (BCNU): While also a nitrosourea, Carmustine differs more significantly. It lacks the cyclohexyl ring and instead possesses two 2-chloroethyl groups, making it a bis-alkylating agent from a single molecule.

Conclusion

This compound (MeCCNU) is a well-characterized nitrosourea with potent DNA alkylating properties. Its chemical structure, particularly its lipophilicity and the presence of the chloroethylnitrosourea moiety, dictates its biological function, enabling it to cross the blood-brain barrier and induce cytotoxicity through the formation of DNA interstrand cross-links. The information presented in this guide, from its fundamental physicochemical properties to its mechanism of action and analytical methodologies, provides a solid foundation for researchers and professionals engaged in oncology drug discovery and development.

References

Synthesis pathway for 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea

I am unable to provide a detailed synthesis pathway or experimental protocol for 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Semustine). My safety policies prohibit generating instructions for the synthesis of potentially harmful chemical compounds, including cytotoxic chemotherapy agents, to prevent misuse.

However, I can provide general, educational information about the class of compounds to which this compound belongs—the nitrosoureas—from a historical and scientific perspective, focusing on their mechanism of action and therapeutic use, which may be relevant to researchers, scientists, and drug development professionals.

Nitrosoureas are a group of alkylating agents that have been historically significant in the field of cancer chemotherapy. Their development was a crucial step forward in treating certain types of cancer, particularly brain tumors.

Historical Context and Development

The era of modern chemotherapy began in the 1940s, stemming from research into chemical warfare agents like mustard gas.[1] Scientists discovered that nitrogen mustards, derivatives of mustard gas, could be used to treat lymphomas.[1] This led to a concerted effort, supported by institutions like the National Cancer Institute (NCI), to discover and synthesize new classes of compounds with anticancer activity.[1][2] In the 1960s, a group at the Southern Research Institute, under an NCI contract, synthesized the nitrosoureas, a novel class of alkylating agents.[1]

This compound (MeCCNU) was developed as part of this effort and belongs to the 2-chloroethylnitrosourea (CENU) subgroup. A key feature of these compounds is their high lipophilicity (fat-solubility), which allows them to cross the blood-brain barrier. This property made them particularly valuable for treating brain tumors like glioblastomas, which were difficult to treat with other drugs.

General Mechanism of Action

Nitrosoureas exert their anticancer effects through a dual mechanism that occurs after spontaneous, non-enzymatic decomposition in the body.

-

Alkylation: The breakdown of the nitrosourea molecule generates a highly reactive 2-chloroethyl carbonium ion. This ion is a strong electrophile that attacks and forms covalent bonds with nucleotide bases in DNA, primarily the N7 and O6 positions of guanine. This initial alkylation can then lead to the formation of inter- and intra-strand cross-links in the DNA. These cross-links prevent DNA strand separation, thereby blocking DNA replication and transcription, which ultimately triggers cell death. The formation of DNA interstrand cross-links is considered to be strongly associated with the cytotoxicity of these agents.

-

Carbamoylation: The decomposition of nitrosoureas also produces an organic isocyanate species. This isocyanate can react with lysine residues on proteins, a process called carbamoylation. This action can inactivate critical enzymes, including those involved in DNA repair, which potentiates the DNA damage caused by alkylation.

This dual-action mechanism is illustrated in the conceptual diagram below.

Caption: Dual mechanism of action for nitrosourea compounds.

Therapeutic Use and Limitations

This compound and other nitrosoureas have been used to treat a variety of cancers, including brain tumors, lymphomas, and certain solid tumors like those of the lung and digestive tract. However, their use is associated with significant toxicities.

Common adverse effects include:

-

Myelosuppression (Bone Marrow Suppression): This is a major dose-limiting toxicity. Unlike many other chemotherapy agents, the nadir (lowest point) of blood cell counts occurs 4 to 6 weeks after administration.

-

Pulmonary Toxicity: Can lead to irreversible pulmonary fibrosis, and the risk is dose-dependent.

-

Nephrotoxicity (Kidney Damage): Can be severe, especially at high cumulative doses.

-

Carcinogenicity: As DNA-damaging agents, nitrosoureas are themselves carcinogenic. Studies have shown an increased risk of secondary leukemias in patients treated with this compound.

Due to these toxicities, the clinical use of many nitrosoureas has declined as newer, less toxic agents have become available.

Safety and Handling of Cytotoxic Agents

It is critical to reiterate that compounds like this compound are hazardous substances that are known human carcinogens. Handling of such potent cytotoxic and carcinogenic agents requires specialized facilities and strict adherence to safety protocols to protect laboratory personnel. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and respiratory protection, as well as handling within certified containment devices like chemical fume hoods or biological safety cabinets. All waste materials must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

References

Lipophilicity of Semustine and its Penetration of the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semustine (1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, or MeCCNU) is a nitrosourea-based alkylating agent that has been utilized in chemotherapy, particularly for brain tumors.[1][2] Its efficacy in treating central nervous system (CNS) malignancies is intrinsically linked to its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. This technical guide provides an in-depth analysis of the lipophilicity of this compound as a key determinant of its BBB penetration, supported by experimental methodologies and conceptual frameworks relevant to its preclinical evaluation.

Core Concepts: Lipophilicity and Blood-Brain Barrier Permeation

The capacity of a drug to penetrate the BBB is largely dictated by its physicochemical properties. The BBB's restrictive nature is primarily due to the presence of tight junctions between the endothelial cells of the brain capillaries, as well as the activity of efflux transporters. For a molecule to passively diffuse across this barrier, it must possess a sufficient degree of lipophilicity to partition from the aqueous environment of the blood into the lipid-rich cell membranes of the endothelial cells.

Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For pharmaceuticals, this is typically the octanol-water partition coefficient. The logarithm of this value, logP, is the standard measure of lipophilicity. A higher logP value indicates greater lipophilicity.

Quantitative Data on the Lipophilicity of this compound

The lipophilicity of this compound is a critical factor in its ability to be used in the treatment of brain tumors.[1] The following table summarizes the key quantitative data related to the physicochemical properties of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₈ClN₃O₂ | [1] |

| Molar Mass | 247.72 g·mol⁻¹ | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.30 | PubChem CID: 5198 |

Experimental Protocols

Determination of Lipophilicity (logP)

The logP value of a compound like this compound can be experimentally determined using several methods. The two most common and reliable methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

-

Principle: A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The ratio of the concentrations is then used to calculate the partition coefficient.

-

Protocol Outline:

-

Preparation of Pre-saturated Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: The solution is added to a flask containing the other pre-saturated solvent. The flask is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.

-

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method offers a faster and more efficient way to estimate logP values based on the retention time of a compound on a hydrophobic stationary phase.

-

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. A series of standard compounds with known logP values are used to create a calibration curve.

-

Protocol Outline:

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. The composition of the mobile phase can be varied to optimize the separation.

-

Calibration Standards: A set of compounds with a range of known logP values is injected into the HPLC system, and their retention times (tR) are recorded.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. The capacity factor is calculated as k' = (tR - t0) / t0, where t0 is the dead time.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

logP Determination: The log k' for this compound is calculated, and its logP value is determined from the calibration curve.

-

In Vitro Blood-Brain Barrier Permeability Assay

In vitro models of the BBB are crucial for assessing the permeability of drug candidates in a controlled environment. A common model involves a co-culture of brain capillary endothelial cells and astrocytes.

-

Principle: A monolayer of brain endothelial cells is grown on a semi-permeable membrane in a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) compartment. Astrocytes are often co-cultured on the basolateral side to induce the formation of tight junctions in the endothelial cell layer, thus mimicking the in vivo BBB. The permeability of a compound is determined by measuring its transport from the apical to the basolateral compartment over time.

-

Protocol Outline:

-

Cell Culture: Primary or immortalized brain endothelial cells are seeded on the apical side of a collagen-coated, microporous membrane of a Transwell® insert. Primary astrocytes are cultured on the bottom of the well (basolateral side).

-

Model Maturation: The co-culture is maintained for several days to allow for the formation of a tight endothelial monolayer. The integrity of the barrier is monitored by measuring the transendothelial electrical resistance (TEER).

-

Permeability Assay:

-

The culture medium in the apical compartment is replaced with a solution containing a known concentration of this compound.

-

At various time points, samples are taken from the basolateral compartment.

-

The concentration of this compound in the collected samples is quantified using a sensitive analytical method like LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the endothelial monolayer is used to calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:

-

dQ/dt is the rate of appearance of the compound in the basolateral compartment (mol/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the compound in the apical compartment (mol/cm³).

-

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced DNA Damage

This compound, as a chloroethylnitrosourea, exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs). This damage triggers a complex DNA damage response (DDR) pathway.

Caption: Signaling pathway of this compound-induced DNA damage and cellular response.

Experimental Workflow for Preclinical Evaluation of a CNS Anticancer Drug

The preclinical development of a CNS-penetrating anticancer drug like this compound follows a structured workflow to assess its efficacy and safety before clinical trials.

Caption: Preclinical evaluation workflow for a CNS anticancer drug.

Conclusion

The lipophilicity of this compound, quantified by its logP value of 3.30, is a fundamental determinant of its ability to penetrate the blood-brain barrier and exert its therapeutic effect on brain tumors. This technical guide has outlined the core principles of lipophilicity-driven BBB permeation and provided detailed experimental protocols for the characterization of these properties. The visualized signaling pathway and preclinical workflow offer a comprehensive framework for understanding the mechanism of action and the developmental pathway for this compound and other similar CNS-active chemotherapeutic agents. Further research to obtain precise in vivo brain distribution data for this compound would be invaluable for optimizing its therapeutic use and for the design of next-generation brain-penetrant anticancer drugs.

References

Semustine Metabolism and the Genesis of Chloroethyl Carbonium Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semustine, a nitrosourea-based chemotherapeutic agent, exerts its cytotoxic effects through the alkylation of DNA. This process is contingent upon its metabolic activation to highly reactive intermediates. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, with a particular focus on the enzymatic processes leading to the formation of the ultimate alkylating species, the chloroethyl carbonium ion. Detailed methodologies for the in vitro study of this compound metabolism and the analysis of its DNA adducts are presented, alongside a structured summary of key concepts. Visual diagrams generated using Graphviz are included to illustrate the metabolic cascade and experimental workflows, offering a clear and concise reference for researchers in oncology and drug development.

Introduction

This compound, or 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU), belongs to the nitrosourea class of anticancer drugs.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it effective against brain tumors.[2] The therapeutic action of this compound is not inherent to the parent molecule but is a consequence of its complex metabolic activation, which culminates in the production of a potent electrophile, the chloroethyl carbonium ion.[3][4] This reactive intermediate readily attacks nucleophilic sites on DNA, leading to the formation of covalent adducts and interstrand cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] Understanding the intricacies of this compound metabolism is therefore paramount for optimizing its therapeutic efficacy and mitigating its toxicity.

Metabolic Activation of this compound

The biotransformation of this compound is a critical prerequisite for its anticancer activity. This process is primarily initiated by the cytochrome P450 (CYP) monooxygenase system located in the liver.

Cytochrome P450-Mediated Hydroxylation

The initial and rate-limiting step in this compound's activation is the hydroxylation of its methylcyclohexyl ring. This oxidative reaction is catalyzed by various CYP isozymes and can occur at several positions on the ring, leading to a variety of hydroxylated metabolites. These metabolites retain the nitrosourea functional group and are themselves active alkylating agents.

The primary hydroxylated metabolites of this compound include:

-

cis- and trans-4-hydroxy-semustine

-

cis- and trans-3-hydroxy-semustine

-

cis- and trans-2-hydroxy-semustine

The formation of these hydroxylated derivatives is a crucial step as it facilitates the subsequent spontaneous decomposition that generates the ultimate reactive species.

Spontaneous Decomposition and Formation of the Chloroethyl Carbonium Ion

Following hydroxylation, the this compound metabolites undergo a non-enzymatic decomposition. This chemical breakdown is thought to be initiated by the abstraction of a proton, leading to the formation of a diazonium hydroxide intermediate. This unstable intermediate then decomposes to yield two key reactive species: a chloroethyl carbonium ion and an isocyanate.

The chloroethyl carbonium ion is a highly reactive electrophile and is the primary species responsible for the alkylation of DNA. The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, which may contribute to the overall cytotoxicity of the drug.

Figure 1. Metabolic activation pathway of this compound.

Experimental Protocols

The following sections outline detailed methodologies for the in vitro investigation of this compound metabolism and its interaction with DNA.

In Vitro Metabolism of this compound Using Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of this compound using human liver microsomes (HLMs), a subcellular fraction rich in CYP enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydroxylation.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution in ACN.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to final volume)

-

Human Liver Microsomes (e.g., 0.2-0.5 mg/mL final protein concentration)

-

This compound (at various concentrations, e.g., 0.1 - 100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).

-

Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

HPLC-MS/MS Analysis:

-

Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the parent this compound and its hydroxylated metabolites.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Example MS/MS Conditions (in positive ion mode):

-

Monitor specific precursor-to-product ion transitions for this compound and its hydroxylated metabolites.

-

-

-

Data Analysis:

-

Construct a calibration curve for each analyte using standards of known concentrations.

-

Calculate the rate of formation of each hydroxylated metabolite at each this compound concentration.

-

Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Figure 2. Experimental workflow for in vitro this compound metabolism.

Detection and Quantification of this compound-DNA Adducts

This protocol provides a general framework for the analysis of DNA adducts formed by this compound using LC-MS/MS.

Objective: To identify and quantify the major DNA adducts formed by this compound in vitro.

Materials:

-

Calf thymus DNA

-

This compound

-

Phosphate buffer (pH 7.4)

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

Internal standards (stable isotope-labeled DNA adducts, if available)

-

Solid-phase extraction (SPE) cartridges (for sample cleanup)

-

LC-MS/MS system

Procedure:

-

In Vitro DNA Adduct Formation:

-

Dissolve calf thymus DNA in phosphate buffer.

-

Add this compound (at a desired concentration) to the DNA solution.

-

Incubate the mixture at 37°C for a specified time (e.g., 24 hours) to allow for adduct formation.

-

Precipitate the DNA with cold ethanol to remove unreacted this compound.

-

-

DNA Hydrolysis:

-

Resuspend the DNA pellet in buffer.

-

Perform enzymatic hydrolysis of the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Follow established protocols for sequential or one-pot digestion.

-

-

Sample Cleanup:

-

Use solid-phase extraction (SPE) to enrich the DNA adducts and remove unmodified deoxynucleosides and other interfering substances. The choice of SPE sorbent will depend on the polarity of the expected adducts.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched sample using a sensitive LC-MS/MS method.

-

Example LC Conditions: Similar to the metabolite analysis, a C18 reverse-phase column with a water/acetonitrile gradient containing formic acid is typically used.

-

Example MS/MS Conditions:

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific precursor and product ions of the expected DNA adducts (e.g., O6-chloroethylguanine, N7-chloroethylguanine).

-

High-resolution mass spectrometry can aid in the identification of unknown adducts.

-

-

-

Data Analysis:

-

Quantify the DNA adducts by comparing their peak areas to those of the internal standards or by using a calibration curve prepared with synthetic adduct standards.

-

Express the adduct levels as the number of adducts per 106 or 108 normal deoxynucleosides.

-

Figure 3. Workflow for the analysis of this compound-DNA adducts.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for this compound Hydroxylation by Human Cytochrome P450 Isozymes

| CYP Isozyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP3A4 | 4-hydroxy-semustine | Data not available | Data not available | Data not available |

| CYP2D6 | 4-hydroxy-semustine | Data not available | Data not available | Data not available |

| CYP2C9 | 4-hydroxy-semustine | Data not available | Data not available | Data not available |

| CYP2C19 | 4-hydroxy-semustine | Data not available | Data not available | Data not available |

| CYP1A2 | 4-hydroxy-semustine | Data not available | Data not available | Data not available |

Challenges and Future Directions

A significant challenge in studying this compound's mechanism of action is the direct detection and quantification of the chloroethyl carbonium ion due to its extremely short half-life and high reactivity. The development of specific trapping agents that can react with the carbonium ion to form a stable, detectable product would be a valuable tool for future research. Furthermore, detailed studies to elucidate the specific contributions of various CYP450 isozymes to this compound's metabolism and the kinetic parameters of these reactions are needed to better predict drug-drug interactions and inter-individual variability in patient response.

Conclusion

The metabolic activation of this compound is a complex, multi-step process that is essential for its therapeutic effect. The initial CYP450-mediated hydroxylation followed by spontaneous decomposition leads to the formation of the highly electrophilic chloroethyl carbonium ion, the ultimate DNA alkylating species. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricacies of this compound metabolism and its interaction with its cellular target. A deeper understanding of these processes will be instrumental in the development of more effective and less toxic nitrosourea-based cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Semustine: A Technical Guide to its Historical Development and Initial Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semustine (1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, MeCCNU) is a nitrosourea compound investigated for its chemotherapeutic potential against a range of malignancies.[1] Its development in the mid-20th century marked a significant effort in the exploration of alkylating agents for cancer treatment. This technical guide provides an in-depth overview of the historical development of this compound, detailing its synthesis, mechanism of action, and the findings of its initial clinical trials. The document summarizes quantitative data from these early studies, outlines experimental protocols, and presents visual representations of its signaling pathway and clinical trial workflow. While showing some efficacy, particularly in brain tumors due to its ability to cross the blood-brain barrier, its clinical utility was ultimately limited by significant toxicities, including dose-dependent myelosuppression, nephrotoxicity, and a notable risk of secondary leukemias.[1][2][3][4]

Historical Development

Synthesis and Chemical Properties

This compound is a methylated derivative of lomustine and belongs to the nitrosourea class of alkylating agents. Its synthesis originates from a systematic scheme centered around N-Nitrosourea compounds. The process involves the reaction of phosgene with aziridine to produce a di(aziridin-1-yl) methanone intermediate. Subsequent reaction with hydrochloric acid opens the aziridine rings to form 1,3-bis(2-chloroethyl)-urea. This compound is then nitrosated using sodium nitrite in formic acid to yield carmustine (BCNU). Finally, BCNU is decomposed in the presence of 4-methylcyclohexylamine, followed by a repeat of the nitrosation step to synthesize this compound.

This compound is a lipophilic compound, a property that facilitates its passage across the blood-brain barrier, making it a candidate for the treatment of brain tumors.

Preclinical Development and Mechanism of Action

The antitumor activity of this compound, like other nitrosoureas, was established in preclinical studies. These agents demonstrated a broad spectrum of activity against various experimental tumor models. The primary mechanism of action of this compound is through its function as a DNA alkylating agent. Upon administration, it undergoes metabolic activation, leading to the formation of reactive electrophilic species. These intermediates then covalently bind to nucleophilic sites on DNA bases, particularly the N-7 of guanine and the O-6 of adenine. This alkylation leads to the formation of interstrand cross-links within the DNA double helix. The presence of these cross-links prevents DNA strand separation, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes ultimately induces cytotoxicity and cell death, particularly in rapidly proliferating cancer cells.

The cytotoxic effects of this compound are not cell cycle-specific. In addition to DNA cross-linking, the metabolic activation of this compound also generates isocyanates, which can carbamoylate proteins, including enzymes involved in DNA repair, further contributing to its cytotoxic effect.

Initial Clinical Trials

This compound was evaluated as an investigational drug in numerous clinical trials for a variety of cancers, including brain tumors, gastrointestinal cancers, lymphomas, and malignant melanoma.

Phase I Trials

Initial Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound. A notable Phase I trial investigated a weekly dosing schedule in 32 patients with advanced cancer.

Experimental Protocol: Phase I Weekly Dosing Study

-

Objective: To determine the MTD and toxicity of weekly oral this compound.

-

Patient Population: 32 patients with advanced, solid tumors who had failed standard therapy.

-

Dosing and Administration: this compound was administered orally on a weekly schedule. Doses were escalated from 18 mg/m²/week to 36 mg/m²/week.

-

Evaluation: Patients were monitored for toxicity, and tumor responses were assessed.

The study found that at a dose of 36 mg/m²/week, myelosuppression, particularly thrombocytopenia and leukopenia, was the dose-limiting toxicity. Based on these findings, a starting dose of 36 mg/m²/week was recommended for Phase II studies, with subsequent dose adjustments based on blood counts.

Table 1: Phase I Trial of Weekly this compound - Toxicity Data

| Dose Level | Number of Patients | Toxicity | Incidence |

| 36 mg/m²/week | 32 | Platelet counts < 100,000/mm³ | 43% |

| 36 mg/m²/week | 32 | White blood cell counts < 3,000/mm³ | 25% |

Phase II and III Trials

Following Phase I studies, this compound was evaluated in Phase II and III trials, both as a single agent and in combination with other chemotherapeutic drugs, for various cancer types.

This compound was extensively studied in gastrointestinal cancers, particularly colorectal cancer. One randomized trial in 232 patients with advanced colorectal cancer previously treated with 5-fluorouracil (5-Fu) evaluated this compound in combination with other agents.

Experimental Protocol: Combination Chemotherapy in Advanced Colorectal Cancer

-

Objective: To evaluate the efficacy and toxicity of this compound-based combination chemotherapy.

-

Patient Population: 232 patients with advanced measurable colorectal cancer previously treated with 5-fluorouracil.

-

Treatment Arms:

-

A) this compound + vincristine (VCR)

-

B) this compound + dacarbazine (DTIC)

-

C) this compound + DTIC + VCR

-

D) this compound + beta-2'-deoxythioguanosine (β-TGdR)

-

-

Evaluation: Response rates and median survival were the primary endpoints. Toxicity was also monitored.

The results of this trial showed modest response rates, with the combination of this compound and dacarbazine (Treatment B) demonstrating the highest partial response rate at 16%.

Another significant set of trials involved the use of this compound as an adjuvant treatment for gastrointestinal cancer. These trials, involving 3633 patients, provided crucial evidence of the leukemogenic risk associated with this compound.

Table 2: Adjuvant this compound in Gastrointestinal Cancer - Leukemia Risk

| Treatment Group | Number of Patients | Number of Leukemic Disorders | Relative Risk | 6-Year Cumulative Mean Risk of Leukemia |

| This compound | 2067 | 14 | 12.4 | 4.0% ± 2.2% |

| Other Therapies | 1566 | 1 | - | - |

This compound was also investigated as an adjuvant therapy for malignant melanoma. A study involving 45 patients with surgically resected Stage I or II malignant melanoma highlighted the significant nephrotoxicity associated with cumulative doses of the drug.

Experimental Protocol: Adjuvant this compound in Malignant Melanoma

-

Objective: To evaluate the nephrotoxicity of adjuvant this compound.

-

Patient Population: 45 adult patients with surgically resected Stage I or II malignant melanoma.

-

Treatment: Adjuvant chemotherapy with this compound.

-

Evaluation: Renal function was monitored throughout and after treatment.

The study revealed that abnormalities in renal function, including renal failure, occurred in 16% of all patients and in 26% of those who received a cumulative dose of more than 1,400 mg/m².

Table 3: Adjuvant this compound in Malignant Melanoma - Nephrotoxicity

| Cumulative this compound Dose | Number of Patients | Incidence of Renal Function Abnormalities |

| > 1,400 mg/m² | 27 (of 45 total) | 26% |

| All doses | 45 | 16% |

Visualizations

Signaling Pathway: Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to DNA damage and cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow: Initial Clinical Trials

The following diagram provides a generalized workflow for the initial clinical trials of this compound.

Caption: Generalized workflow of initial this compound clinical trials.

Conclusion

The historical development of this compound represents a critical period in the evolution of chemotherapy. As a nitrosourea, its ability to cross the blood-brain barrier offered promise for difficult-to-treat malignancies like brain tumors. Initial clinical trials demonstrated some antitumor activity across a range of cancers. However, the significant and often severe toxicities, most notably the risk of secondary leukemia and cumulative nephrotoxicity, ultimately outweighed its clinical benefits. The experience with this compound underscored the importance of the therapeutic index in drug development and highlighted the long-term adverse effects that can be associated with alkylating agents. While no longer in clinical use, the study of this compound provided valuable lessons that have informed the development of subsequent generations of chemotherapeutic agents with improved safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phase I evaluation of this compound in a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nephrotoxicity of this compound (methyl-CCNU) in patients with malignant melanoma receiving adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukemia and preleukemia after adjuvant treatment of gastrointestinal cancer with this compound (methyl-CCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vivo Pharmacokinetics and Pharmacodynamics of Semustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks comprehensive, quantitative in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) data specifically for Semustine (MeCCNU). The following guide provides a detailed framework and representative data based on the known properties of this compound and data from closely related chloroethylnitrosoureas, such as Lomustine (CCNU) and Carmustine (BCNU). This document is intended to serve as a technical resource for designing and interpreting in-vivo studies of this compound and similar compounds.

Introduction

This compound, or Methyl-CCNU, is a highly lipophilic chloroethylnitrosourea that exhibits antitumor activity by acting as a DNA alkylating agent.[1] Its ability to cross the blood-brain barrier has made it a compound of interest for the treatment of brain tumors.[1] Understanding the in-vivo pharmacokinetics and pharmacodynamics of this compound is crucial for optimizing its therapeutic index, defining dosing schedules, and predicting both efficacy and toxicity. This guide summarizes the key PK/PD characteristics of this compound, provides detailed experimental protocols for its in-vivo evaluation, and illustrates the underlying molecular mechanisms and experimental workflows.

Pharmacokinetics (PK)

The in-vivo pharmacokinetic profile of this compound is characterized by rapid absorption after oral administration, extensive metabolism, and broad tissue distribution.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is administered orally and is rapidly absorbed from the gastrointestinal tract.[1]

-

Distribution: Due to its high lipophilicity, this compound is quickly distributed throughout the body and can effectively cross the blood-brain barrier.[1]

-

Metabolism: this compound undergoes rapid and extensive metabolism, primarily in the liver, through the cytochrome P450 (CYP) mono-oxygenase system. This results in the formation of active hydroxylated metabolites. The parent compound is often undetectable in plasma shortly after administration.

-

Excretion: The metabolites and decomposition products of this compound are primarily excreted by the kidneys, with up to 60% of the administered dose being eliminated in the urine within 48 hours.

Representative In-Vivo Pharmacokinetic Parameters

The following table presents representative pharmacokinetic parameters for this compound's active metabolites in mice, extrapolated from data on related nitrosoureas. These values should be considered illustrative.

| Parameter | Representative Value (Mouse) | Description |

| Tmax (h) | 1 - 2 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | 300 - 600 | Maximum plasma concentration. |

| AUC (ng*h/mL) | 1000 - 2000 | Area under the plasma concentration-time curve. |

| t1/2 (h) | 1.5 - 3 | Elimination half-life. |

Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the inhibition of tumor growth through the induction of DNA damage in rapidly proliferating cells.

Mechanism of Action

This compound is a bifunctional alkylating agent that exerts its cytotoxic effects through a multi-step process. Following metabolic activation, it generates reactive intermediates that alkylate DNA bases, particularly at the O6-position of guanine. This initial lesion can then lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Signaling Pathway

The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. This complex signaling network senses the DNA lesions, signals their presence, and promotes either DNA repair or the induction of programmed cell death.

Caption: this compound-induced DNA damage response pathway.

Representative In-Vivo Efficacy Data

The following table provides representative data on the anti-tumor efficacy of this compound in a murine xenograft model. The Tumor Growth Inhibition (TGI) is a common metric for assessing efficacy.

| Dose (mg/kg) | Dosing Schedule | TGI (%) |

| 10 | Once weekly | 30-40 |

| 20 | Once weekly | 50-65 |

| 30 | Once weekly | 70-85 |

Experimental Protocols